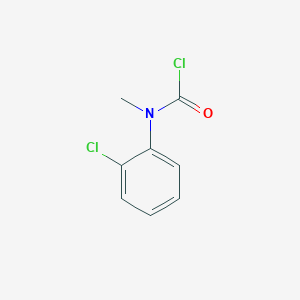

N-(2-chlorophenyl)-N-methylcarbamoylchloride

Description

N-(2-Chlorophenyl)-N-methylcarbamoyl chloride (Molecular Formula: C₈H₇Cl₂NO) is a carbamoyl chloride derivative characterized by a 2-chlorophenyl group and a methyl group attached to the nitrogen atom. Key structural and physicochemical properties include:

- SMILES: CN(C1=CC=CC=C1Cl)C(=O)Cl

- InChIKey: MMJBYKNTKQJCPY-UHFFFAOYSA-N

- Collision Cross-Sections (CCS): Predicted CCS values range from 137.7 Ų ([M+H]⁺) to 151.7 Ų ([M+Na]⁺) .

This compound serves as a precursor in organic synthesis, particularly for introducing carbamate functionalities. Its reactivity is influenced by the electron-withdrawing chlorine substituent at the ortho position and the methyl group’s steric effects.

Properties

Molecular Formula |

C8H7Cl2NO |

|---|---|

Molecular Weight |

204.05 g/mol |

IUPAC Name |

N-(2-chlorophenyl)-N-methylcarbamoyl chloride |

InChI |

InChI=1S/C8H7Cl2NO/c1-11(8(10)12)7-5-3-2-4-6(7)9/h2-5H,1H3 |

InChI Key |

MMJBYKNTKQJCPY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=CC=C1Cl)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Phosgenation of 2-Chloro-N-methylaniline

The classical and most widely reported method for synthesizing N-(2-chlorophenyl)-N-methylcarbamoyl chloride involves the phosgenation of 2-chloro-N-methylaniline (or 2-chloroaniline followed by methylation). The reaction proceeds as follows:

$$

\text{2-chloro-N-methylaniline} + \text{phosgene} \rightarrow \text{N-(2-chlorophenyl)-N-methylcarbamoyl chloride} + \text{HCl}

$$

-

- Phosgene (COCl₂), a highly toxic gas, is used as the chlorinating agent.

- A base such as pyridine or triethylamine is employed to neutralize the hydrochloric acid formed.

- The reaction is typically conducted under an inert atmosphere (e.g., nitrogen) to prevent phosgene decomposition.

- Temperature control is critical, usually maintained between 0°C and room temperature to avoid side reactions.

-

- Continuous flow reactors are preferred in industrial settings to enhance safety and allow precise control over reaction parameters.

- The reaction mixture is often stirred for a short period (minutes to hours) until completion.

- After reaction, the product is isolated by filtration or extraction and purified by distillation or chromatography.

-

According to Evitachem, the synthesis involves reacting 2-chloroaniline with phosgene in the presence of a base under controlled conditions to yield N-(2-chlorophenyl)-N-methylcarbamoyl chloride with high purity and yield.

Detailed Experimental Procedures and Data

Typical Synthesis Procedure (Phosgenation)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2-Chloro-N-methylaniline | Starting amine |

| 2 | Phosgene (COCl₂) | Chlorinating agent, handled under inert atmosphere |

| 3 | Pyridine or triethylamine | Base to neutralize HCl |

| 4 | Solvent: Benzene or toluene | Reaction medium |

| 5 | Temperature: 0–25°C | Controlled to avoid decomposition |

| 6 | Stirring time: 10 min to several hours | Reaction completion monitored by TLC or other methods |

| 7 | Work-up: Filtration, washing, drying | Removal of salts and impurities |

| 8 | Purification: Distillation or chromatography | Isolation of pure product |

Zinc Chloride-Catalyzed Carbamate Formation (Application Context)

- Zinc chloride (ZnCl₂) is added to a mixture of carbamoyl chloride and an alcohol in anhydrous toluene.

- The reaction is stirred at room temperature or heated to reflux depending on substrates.

- After completion (monitored by thin-layer chromatography), the mixture is quenched with water, organic and aqueous layers separated, and the product purified by silica gel chromatography.

| Catalyst (ZnCl₂) Equiv. | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|

| 0 (no catalyst) | 25 | 0 | No reaction observed |

| 0 | Reflux (~110) | 31 | Low yield without catalyst |

| 0.1 | 25 | 30 | Low yield with minimal catalyst |

| 0.25 - 1.0 | 25 | 50–87 | Increasing catalyst loading improves yield |

Data adapted from zinc chloride catalysis studies on carbamoyl chlorides, indicating efficient transformation of carbamoyl chlorides into carbamates under mild conditions.

Summary Table of Preparation Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Phosgenation of 2-chloro-N-methylaniline | Phosgene, base (pyridine) | 0–25°C, inert atmosphere | High purity, well-established | Use of toxic phosgene |

| Reaction of methylamine derivatives with phosgene | Methylamine derivatives, phosgene | Low temperature, benzene | Versatile for related carbamoyl chlorides | Requires careful purification |

| Zinc chloride-catalyzed carbamate synthesis (post-carbamoyl chloride) | Carbamoyl chloride, ZnCl₂, alcohol | Room temp or reflux in toluene | Mild conditions, high yield | Not direct synthesis of carbamoyl chloride |

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-N-methylcarbamoylchloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the carbamoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to form N-(2-chlorophenyl)-N-methylcarbamic acid.

Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, toluene), mild temperatures.

Hydrolysis: Water or aqueous base (sodium hydroxide), ambient temperature.

Oxidation and Reduction: Specific oxidizing or reducing agents, controlled temperature and pressure.

Major Products Formed

Substitution Reactions: N-(2-chlorophenyl)-N-methylcarbamates or thiocarbamates.

Hydrolysis: N-(2-chlorophenyl)-N-methylcarbamic acid.

Oxidation and Reduction: Various oxidized or reduced derivatives depending on the reagents used.

Scientific Research Applications

N-(2-chlorophenyl)-N-methylcarbamoylchloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of carbamate-based drugs.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-N-methylcarbamoylchloride involves its reactivity with nucleophiles, leading to the formation of carbamate derivatives. These derivatives can interact with various molecular targets, including enzymes and receptors, thereby exerting their biological effects. The specific pathways and targets depend on the nature of the carbamate derivative formed.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

- 35Cl NQR Frequencies : Studies on substituted phenyl amides (e.g., N-(2-chlorophenyl)-acetamide) reveal that alkyl groups in the side chain lower ³⁵Cl NQR frequencies, while aryl or chloro-substituted alkyl groups increase them. For example, N-(2,6-dichlorophenyl)-acetamide exhibits higher frequencies due to enhanced electron withdrawal .

- Electronic Withdrawal : The 2-chlorophenyl group in the title compound exerts stronger electron withdrawal compared to para-substituted analogs (e.g., N-(4-chlorophenyl)-N-methylcarbamoyl chloride), influencing reactivity in nucleophilic substitutions .

Crystal Structure and Conformational Analysis

- Bond Lengths and Angles : Crystal structures of N-(2-chlorophenyl)-acetamide derivatives show that side-chain substitution primarily affects the C(S)-C(O) bond length (average ~1.50 Å), while other bond lengths remain stable. For instance, N-(2-chlorophenyl)-2-chlorobenzamide adopts a tetragonal lattice (P4₃) with a = 8.795 Å, c = 15.115 Å .

- N–H Conformation : In 2-chloro-N-(3-methylphenyl)acetamide, the N–H bond adopts a syn conformation relative to the meta-methyl group, contrasting with the anti conformation observed in nitro-substituted analogs (e.g., 2-chloro-N-(3-nitrophenyl)acetamide). This highlights substituent-dependent conformational preferences .

Comparison with Functionalized Carbamoyl Chlorides

Key Observations :

- Steric Effects : Bulky substituents (e.g., 2,6-dimethylphenyl in ) reduce solubility in polar solvents compared to the title compound.

- Bioactivity : N-Methylcarbamylcholine chloride exhibits cholinergic activity, whereas the title compound’s applications are primarily synthetic due to its reactive carbamoyl chloride group.

Research Findings and Trends

Substituent Position Matters : Ortho-chloro substitution (as in the title compound) enhances electronic withdrawal compared to para-substituted analogs, affecting reaction kinetics in acylations .

Crystallographic Diversity: Carbamoyl chlorides with aromatic substituents often crystallize in monoclinic or tetragonal systems, with lattice parameters influenced by halogen bonding and van der Waals interactions .

Synthetic Utility: The title compound’s methyl group provides steric hindrance, making it less reactive than N-ethyl or N-isopropyl analogs (e.g., N-[(2-chlorophenyl)methyl]-N-ethylcarbamoyl chloride, C₁₀H₁₁Cl₂NO) .

Biological Activity

N-(2-chlorophenyl)-N-methylcarbamoylchloride is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and applications in drug development, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is a carbamoyl chloride derivative characterized by the presence of a chlorophenyl group and a methyl substituent on the nitrogen atom. Its structure can be represented as follows:

This compound is notable for its electrophilic nature due to the presence of the carbamoyl chloride functional group, which makes it reactive with nucleophiles.

The biological activity of this compound primarily arises from its ability to interact with various biomolecules. The electrophilic carbamoyl chloride group facilitates nucleophilic substitution reactions, leading to the formation of various substituted products that may exhibit pharmacological effects.

Key Mechanisms Include:

- Enzyme Inhibition : The compound has been explored for its potential to inhibit specific enzymes, particularly those involved in inflammatory pathways.

- Receptor Modulation : It may act on nicotinic acetylcholine receptors, similar to other carbamoyl derivatives, suggesting potential applications in neurology and pain management .

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways .

- Antiviral Activity : Analogues related to this compound have shown promise as inhibitors against human adenoviruses (HAdV), indicating potential therapeutic applications in treating viral infections .

Case Studies and Research Findings

- Anti-inflammatory Studies :

- Antiviral Properties :

Data Summary

| Activity Type | Target | IC50 Value (μM) | Selectivity Index |

|---|---|---|---|

| Anti-inflammatory | COX-1 | 15 | - |

| Anti-inflammatory | COX-2 | 72 | - |

| Antiviral | HAdV | 0.27 | >100 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-chlorophenyl)-N-methylcarbamoylchloride, and how can purity be ensured?

- The compound can be synthesized via reaction of N-methyl-2-chloroaniline with phosgene or its derivatives under anhydrous conditions. Key steps include controlling reaction temperature (0–5°C) to minimize side reactions and using Schlenk-line techniques to exclude moisture . Purification via recrystallization (e.g., using dichloromethane/hexane) or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical. Purity is validated by melting point consistency, TLC, and elemental analysis. For advanced validation, and NMR spectroscopy (e.g., in CDCl) should confirm the absence of unreacted aniline or hydrolysis products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- FT-IR : Confirms the presence of carbamoyl chloride (C=O stretch ~1750–1800 cm) and aromatic C–Cl bonds (~550–600 cm).

- NMR : NMR identifies aromatic protons (δ 7.2–7.8 ppm, split due to ortho-chloro substitution) and N-methyl protons (δ 3.0–3.3 ppm). NMR resolves carbonyl carbons (~155–160 ppm) and quaternary chlorinated carbons .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 232.03) and fragmentation patterns consistent with the carbamoyl chloride group .

Advanced Research Questions

Q. How do crystallographic studies resolve ambiguities in the molecular geometry of this compound?

- Single-crystal X-ray diffraction (SCXRD) using SHELXL or WinGX software provides precise bond lengths and angles. For example, the C=O bond length typically ranges from 1.18–1.22 Å, while the C–Cl bond is ~1.73–1.75 Å. Hydrogen bonding networks (e.g., N–H···O=C interactions) stabilize the crystal lattice and influence packing motifs . ORTEP-3 visualizes thermal ellipsoids to assess positional disorder, especially in the chlorophenyl ring.

Q. What methodologies address contradictions in spectroscopic data, such as NQR frequencies?

- Discrepancies in NQR frequencies (e.g., 34–38 MHz for N-(2-chlorophenyl) derivatives) arise from crystal field effects and substituent electronic interactions. To resolve these:

- Compare experimental data with DFT-calculated electrostatic potentials (e.g., using Gaussian09).

- Analyze crystal packing via Hirshfeld surface analysis to identify intermolecular interactions (e.g., halogen bonding) that perturb NQR signals .

- Use temperature-dependent NQR studies to isolate dynamic vs. static crystal lattice effects .

Q. How can reaction mechanisms involving this compound be elucidated?

- Kinetic Studies : Monitor nucleophilic substitution (e.g., with amines) via NMR to track intermediates. For example, carbamoyl chloride reacts with piperazine to form urea derivatives via a tetrahedral intermediate .

- Isotopic Labeling : -labeling of the carbonyl group traces hydrolysis pathways (e.g., formation of N-methyl-2-chloroaniline and CO) under aqueous conditions .

- Computational Modeling : DFT (B3LYP/6-31G*) predicts transition states and activation energies for acyl transfer reactions .

Experimental Design & Data Analysis

Q. What strategies optimize crystallization for structural analysis?

- Solvent Screening : Use mixed solvents (e.g., ethanol/water) to slow nucleation. For hydrophobic compounds, try diethyl ether diffusion into a dichloromethane solution .

- Temperature Gradients : Gradual cooling (0.5°C/hr) from saturation temperature reduces twinning.

- Additives : Small amounts of ionic liquids (e.g., [BMIM]PF) can template crystal growth by mimicking hydrogen-bonding motifs .

Q. How should researchers handle discrepancies between computational and experimental spectral data?

- Benchmarking : Validate DFT methods (e.g., B3LYP vs. M06-2X) against known crystal structures to select the best functional for NMR or IR predictions .

- Solvent Correction : Apply implicit solvent models (e.g., PCM for chloroform) to computational data to align with experimental NMR shifts .

- Dynamic Effects : Include molecular dynamics (MD) simulations to account for conformational averaging in solution-phase spectra .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.